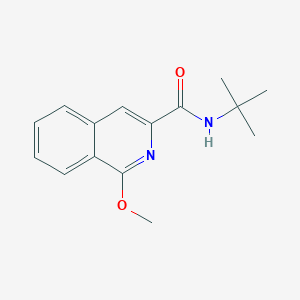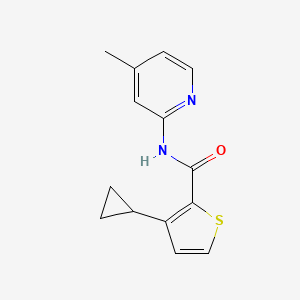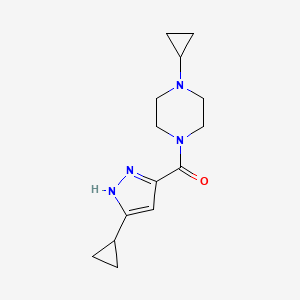![molecular formula C17H19FN2OS B7531954 N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide, also known as FTCP, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. FTCP is a member of the piperidine class of compounds, which are known to have various pharmacological properties.
作用机制
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide acts as a selective dopamine D3 receptor antagonist, which is believed to be responsible for its pharmacological effects. The dopamine D3 receptor is involved in the regulation of mood, motivation, and reward. By blocking this receptor, this compound may have an impact on these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has an effect on the levels of dopamine in the brain. By blocking the dopamine D3 receptor, this compound may increase the release of dopamine, leading to changes in behavior. This compound has also been shown to have an impact on the levels of other neurotransmitters, including serotonin and norepinephrine.
实验室实验的优点和局限性
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, which allows for the study of the specific effects of this receptor on behavior. This compound is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, there are limitations to the use of this compound in lab experiments. Its effects on other neurotransmitters may complicate the interpretation of results, and further research is needed to fully understand its pharmacological properties.
未来方向
There are several future directions for research on N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction. The dopamine system is involved in the development of addiction, and this compound may be able to modulate this system to reduce drug-seeking behavior. Another area of research is the development of more selective dopamine D3 receptor antagonists, which may have fewer side effects than this compound. Finally, further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in research.
Conclusion:
This compound is a novel compound with potential applications in scientific research. Its selective dopamine D3 receptor antagonist properties make it a useful tool for studying the role of the dopamine system in behavior. Further research is needed to fully understand its pharmacological properties and potential applications in the treatment of various diseases.
合成方法
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-fluorobenzyl chloride with piperidine to form N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl] chloride. This intermediate is then reacted with thiophene-3-carboxamide to form this compound. The synthesis of this compound has been optimized to produce high yields of pure compound.
科学研究应用
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide has been identified as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In addition, this compound has been shown to have analgesic and anti-inflammatory properties. This compound has also been used in research to study the role of the dopamine system in the brain and its effects on behavior.
属性
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-15-3-1-2-13(10-15)11-20-7-4-16(5-8-20)19-17(21)14-6-9-22-12-14/h1-3,6,9-10,12,16H,4-5,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDPJKPIRURPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)

![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)


![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)

![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)
